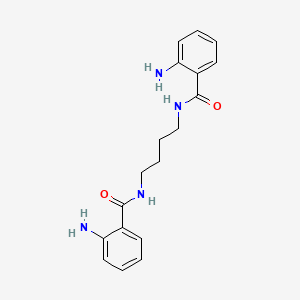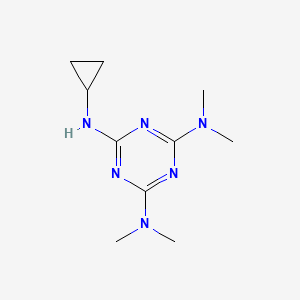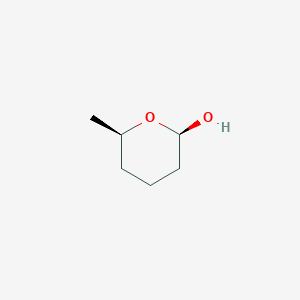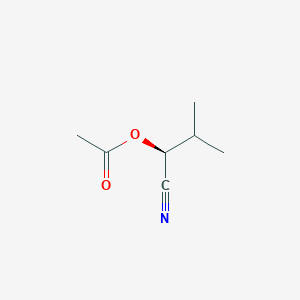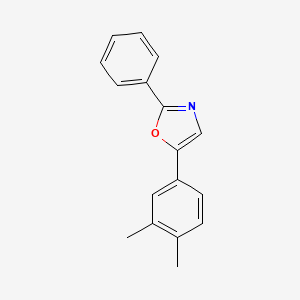
Oxazole, 5-(3,4-dimethylphenyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole, 5-(3,4-dimethylphenyl)-2-phenyl- is a heterocyclic compound containing an oxygen and nitrogen atom in a five-membered ring. This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry and material science. The presence of the 3,4-dimethylphenyl and phenyl groups enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 5-(3,4-dimethylphenyl)-2-phenyl- typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes, which leads to substituted oxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by intramolecular cyclization mediated by copper chloride . These methods are known for their high yields and functional group compatibility.
Industrial Production Methods
Industrial production of oxazole derivatives often employs metal-catalyzed reactions due to their efficiency and scalability. For instance, the use of copper (I) acetylides in cycloaddition reactions with azides and nitrile oxides provides a reliable method for producing substituted oxazoles . Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Oxazole, 5-(3,4-dimethylphenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: Reduction reactions can convert oxazole derivatives into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxazole N-oxides, amines, and various substituted oxazole derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Oxazole, 5-(3,4-dimethylphenyl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of oxazole, 5-(3,4-dimethylphenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but differs in the position of the nitrogen atom.
Thiazole: Similar structure but contains a sulfur atom instead of oxygen.
Imidazole: Contains two nitrogen atoms in the ring.
Uniqueness
Oxazole, 5-(3,4-dimethylphenyl)-2-phenyl- is unique due to the presence of the 3,4-dimethylphenyl and phenyl groups, which enhance its chemical stability and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Propiedades
Número CAS |
69151-03-7 |
|---|---|
Fórmula molecular |
C17H15NO |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
5-(3,4-dimethylphenyl)-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C17H15NO/c1-12-8-9-15(10-13(12)2)16-11-18-17(19-16)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Clave InChI |
YJHVKWSITCBKGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)
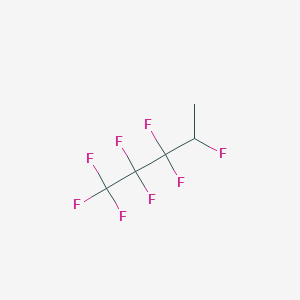
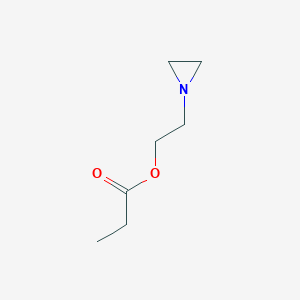
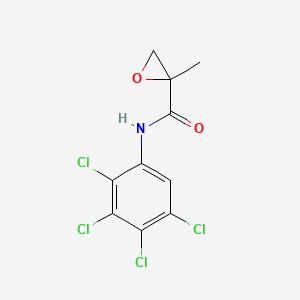

![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)

![zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride](/img/structure/B14464706.png)


